Pdgfr|A/flt3-itd-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdgfr|A/flt3-itd-IN-1 is a potent inhibitor of platelet-derived growth factor receptor alpha (PDGFRα) and FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations. This compound has shown significant potential in the research of acute myeloid leukemia (AML) and chronic eosinophilic leukemia due to its ability to inhibit these kinases effectively .
Vorbereitungsmethoden
The synthesis of Pdgfr|A/flt3-itd-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Pdgfr|A/flt3-itd-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
Pdgfr|A/flt3-itd-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDGFRα and FLT3 kinases, providing insights into the design of new inhibitors.
Biology: Employed in cellular assays to investigate the role of PDGFRα and FLT3 in cell signaling pathways and their impact on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of AML and chronic eosinophilic leukemia, particularly in cases with FLT3-ITD mutations.
Industry: Utilized in the development of new drugs targeting PDGFRα and FLT3, contributing to the advancement of targeted cancer therapies
Wirkmechanismus
Pdgfr|A/flt3-itd-IN-1 exerts its effects by binding to the active sites of PDGFRα and FLT3, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as STAT5, AKT, and ERK, which are involved in cell proliferation, survival, and differentiation. By blocking these pathways, this compound induces apoptosis and inhibits the growth of leukemic cells .
Vergleich Mit ähnlichen Verbindungen
Pdgfr|A/flt3-itd-IN-1 is unique in its dual inhibition of PDGFRα and FLT3, making it a valuable tool for studying these kinases. Similar compounds include:
Sorafenib: An oral multikinase inhibitor that targets RAF-1, VEGF, c-KIT, PDGFR, ERK, and FLT3.
Midostaurin: A first-generation FLT3 inhibitor approved for the treatment of FLT3-mutated AML.
Gilteritinib: A second-generation FLT3 inhibitor with higher specificity and potency compared to first-generation inhibitors.
Quizartinib: Another second-generation FLT3 inhibitor known for its effectiveness in treating FLT3-ITD AML
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications. This compound stands out due to its dual-targeting capability, providing a broader scope of inhibition and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C27H39N9O |
---|---|
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
N-(4-aminobutyl)-4-[[2-[(4-aminocyclohexyl)amino]-9-cyclopentylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C27H39N9O/c28-15-3-4-16-30-26(37)18-7-11-20(12-8-18)32-24-23-25(36(17-31-23)22-5-1-2-6-22)35-27(34-24)33-21-13-9-19(29)10-14-21/h7-8,11-12,17,19,21-22H,1-6,9-10,13-16,28-29H2,(H,30,37)(H2,32,33,34,35) |
InChI-Schlüssel |
RBARWKMXQSXULQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)C(=O)NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.